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Cat. No.: B15606531 Get Quote

An In-depth Technical Guide on the Selectivity Profile of JH-X-119-01, a Covalent IRAK1

Inhibitor

This document provides a comprehensive overview of the selectivity profile of JH-X-119-01, a

potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1).

The information is intended for researchers, scientists, and professionals in the field of drug

development.

Executive Summary
JH-X-119-01 is a covalent inhibitor that demonstrates high potency for IRAK1 and exceptional

selectivity across the human kinome. It was developed to overcome the off-target effects of

previous IRAK1 inhibitors, particularly the inhibition of JNK kinases.[1][2] JH-X-119-01 inhibits

IRAK1 with a low nanomolar potency by forming an irreversible covalent bond, primarily at

cysteine residue C302.[1][3][4] Extensive kinome profiling reveals a very clean selectivity

profile, with significant off-target activity observed for only two other kinases, YSK4 and MEK3.

[1][2][3] Its high selectivity for IRAK1 over the closely related IRAK4 makes it a valuable tool for

studying IRAK1-specific signaling and a promising candidate for therapeutic development,

particularly in the context of MYD88-mutated B-cell lymphomas.[1][3][5]

Quantitative Selectivity Profile
The inhibitory activity of JH-X-119-01 has been quantified against its primary target, IRAK1, its

closely related family member, IRAK4, and a broad panel of kinases through kinome scanning.

The results highlight its potent and selective nature.
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On-Target Potency
JH-X-119-01 demonstrates potent inhibition of IRAK1 in biochemical assays.

Kinase IC50 (nM) Notes

IRAK1 9 - 9.3
Apparent biochemical IC50.[1]

[3][5][6]

Selectivity Against IRAK4
A key feature of JH-X-119-01 is its remarkable selectivity for IRAK1 over IRAK4, another key

kinase in the Myddosome signaling complex.

Kinase Inhibition Concentration

IRAK4 No inhibition observed Up to 10 µM

Source:[1][2][3][5][6]

Off-Target Kinase Profile
Kinome-wide screening provides a comprehensive view of the inhibitor's selectivity. JH-X-119-
01 exhibits a highly selective profile with minimal off-target interactions.

Parameter Value Concentration Notes

KINOMEScan

Selectivity Score
S(10) = 0.01 1 µM

This score indicates

that only a very small

fraction of the tested

kinome is inhibited.[1]

[2]

The primary off-target kinases identified are YSK4 and MEK3.
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Off-Target Kinase IC50 (nM) Notes

YSK4 57

Binding is likely reversible as

YSK4 lacks a cysteine residue

analogous to IRAK1's C302.[1]

[2][6]

MEK3 Not Determined

Inhibition was observed, but a

biochemical assay to

determine the IC50 was not

commercially available at the

time of the study.[1][2]

Mechanism of Action
JH-X-119-01 acts as a covalent inhibitor. Mass spectrometry studies confirmed that it

irreversibly binds to IRAK1.[3][5] Further analysis using nanoflow liquid chromatography-

tandem mass spectrometry (LC-MS/MS) identified the specific binding site, revealing that JH-
X-119-01 preferentially labels cysteine 302 (C302) over C307, with a labeling ratio of

approximately 95% to 5%.[1][2]

Signaling Pathway and Experimental Workflow
IRAK1 Signaling Pathway
IRAK1 is a critical serine/threonine kinase in the signaling pathways initiated by Toll-like

receptors (TLRs) and Interleukin-1 receptors (IL-1R).[4][7] Upon ligand binding, these receptors

recruit the adaptor protein MyD88, which in turn recruits IRAK4 and IRAK1, forming a complex

known as the Myddosome.[8][9] IRAK4 phosphorylates and activates IRAK1.[9] Activated

IRAK1 then dissociates from the complex and interacts with TRAF6, leading to the activation of

downstream pathways, including NF-κB and MAPK, which drive inflammatory responses.[8][10]

[11]
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Figure 1: Simplified IRAK1 signaling pathway and the point of inhibition by JH-X-119-01.
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Experimental Workflow for Selectivity Profiling
The characterization of JH-X-119-01's selectivity involved a multi-step process, starting with

specific biochemical assays and progressing to broad kinome screening and mechanistic

studies.

Step 1:
Primary Target Assay

Step 2:
Selectivity vs. IRAK4

Determine IC50 against IRAK1

Step 3:
Broad Kinome Profiling

Test inhibition of IRAK4
up to high concentrations

Step 4:
Off-Target Validation

Screen against a large panel
of kinases (KINOMEScan)

Step 5:
Mechanism of Action

Determine IC50 for identified
hits (e.g., YSK4)

Confirm covalent binding
site via LC-MS/MS

Click to download full resolution via product page

Figure 2: Workflow for characterizing the selectivity profile of JH-X-119-01.

Experimental Protocols
While the source documents do not provide exhaustive, step-by-step protocols, the

methodologies can be summarized based on standard practices in kinase inhibitor profiling.

Biochemical IC50 Determination
The apparent IC50 values for IRAK1 and YSK4 were determined using biochemical assays. A

typical kinase activity assay involves:
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Reagents: Recombinant human kinase (e.g., IRAK1), a suitable peptide or protein substrate,

and ATP.

Procedure: The inhibitor (JH-X-119-01) is serially diluted and incubated with the kinase

enzyme. The kinase reaction is initiated by adding ATP and the substrate.

Detection: After a fixed incubation period, the reaction is stopped, and the amount of

phosphorylated substrate is quantified. This is often done using methods like ADP-Glo,

LanthaScreen, or radiometric assays that measure the incorporation of radiolabeled

phosphate from [γ-³²P]ATP.

Analysis: The percentage of kinase inhibition relative to a DMSO control is plotted against

the inhibitor concentration. A dose-response curve is fitted using non-linear regression to

calculate the IC50 value.

KINOMEScan™ Selectivity Profiling
The exceptional kinome selectivity was measured using a KINOMEScan assay.[1] This

competition binding assay is performed as follows:

Principle: An immobilized active-site directed ligand (probe) is prepared for each kinase to be

tested. The test compound (JH-X-119-01) is incubated at a fixed concentration (e.g., 1 µM)

with the kinases and the immobilized ligand.

Procedure: If the test compound binds to a kinase, it prevents that kinase from binding to the

immobilized ligand.

Detection: The amount of kinase bound to the immobilized ligand is quantified, typically using

quantitative PCR (qPCR) for a DNA tag conjugated to each kinase. A low signal indicates

strong binding of the test compound.

Analysis: Results are often reported as percent of control, where the DMSO control

represents 100% binding. The S-score (e.g., S(10) at 1 µM) is a quantitative measure of

selectivity, calculated by dividing the number of kinases bound with high affinity by the total

number of kinases tested. A lower S-score indicates higher selectivity.[1][2]

Mass Spectrometry for Covalent Labeling
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The covalent modification of IRAK1 by JH-X-119-01 was confirmed using liquid

chromatography-mass spectrometry (LC-MS).[1]

Intact Protein Analysis: Recombinant IRAK1 protein is incubated with either DMSO (control)

or JH-X-119-01. The resulting protein samples are analyzed by LC-MS. A mass shift in the

inhibitor-treated sample corresponding to the molecular weight of JH-X-119-01 confirms

covalent labeling.

Peptide Mapping (LC-MS/MS): To identify the specific amino acid residue labeled, the protein

is digested into smaller peptides using an enzyme like trypsin. The resulting peptide mixture

is analyzed by nanoflow LC-MS/MS. The fragmentation spectra of the modified peptide are

analyzed to pinpoint the exact site of covalent attachment (e.g., C302).[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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